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Compound of Interest

Compound Name: Jmv 176

Cat. No.: B1672974 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing JMV 180, a synthetic

peptide analog of the C-terminal octapeptide of cholecystokinin (CCK-8), for the investigation of

cholecystokinin (CCK) receptor binding and function. JMV 180 is a valuable pharmacological

tool due to its unique dualistic activity, acting as an agonist at high-affinity CCK receptors and

an antagonist at low-affinity CCK receptors.[1] This allows for the dissection of the distinct

physiological roles mediated by these different receptor states.

Quantitative Data Summary
The following tables summarize the binding affinity and effective concentrations of JMV 180 for

cholecystokinin receptors as reported in the scientific literature.

Table 1: JMV 180 Binding Affinity for Cholecystokinin Receptors
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Receptor Type
Tissue/Cell
Line

Species Parameter Value (nM)

High-Affinity

CCK Receptor
Pancreatic Acini Rat Kd 2.2[1]

Low-Affinity CCK

Receptor
Pancreatic Acini Rat Kd 19[1]

CCKA Receptor

IMR-32

Neuroblastoma

Cells

Human IC50 1.7[2]

CCKA Receptor
Gallbladder

Smooth Muscle
Rabbit pA2 7.9*

*pA2 is a measure of antagonist potency. A pA2 of 7.9 corresponds to a Kb of approximately

1.26 nM.

Table 2: Effective Concentrations of JMV 180 in In Vitro Functional Assays
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Assay
Tissue/Cell
Line

Species Effect
Concentration
Range

Amylase

Secretion

(Agonist)

Pancreatic Acini Rat Stimulation
Plateauing above

300 nM[3]

Intracellular

Ca2+

Mobilization

Pancreatic Acini Rat
Induction of

Ca2+ oscillations
25 nM - 1 µM[4]

Cell Growth

Stimulation

PANC-1 and MIA

PaCa-2 Cells
Human

Increased cell

number and DNA

synthesis

10⁻¹⁰ M - 10⁻⁶

M[5]

Antagonism of

CCK-8 induced

amylase release

inhibition

Pancreatic Acini Rabbit

Rightward shift of

CCK-8 dose-

response curve

Above 100 nM[3]

Antagonism of

CCK-8-S-

induced Ca2+

efflux

IMR-32

Neuroblastoma

Cells

Human Inhibition IC50 = 50 nM[2]

Experimental Protocols
Competitive Radioligand Binding Assay for CCK
Receptors
This protocol is designed to determine the binding affinity (Ki) of JMV 180 for CCK receptors

using a competitive radioligand binding assay.

Materials:

Cell membranes or tissue homogenates expressing CCK receptors (e.g., from rat pancreas

or transfected cell lines).

Radiolabeled CCK ligand (e.g., [¹²⁵I]CCK-8).
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JMV 180.

Unlabeled CCK-8 (for determination of non-specific binding).

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

Glass fiber filters (e.g., Whatman GF/C).

Filtration apparatus.

Scintillation counter and scintillation fluid.

Procedure:

Membrane Preparation: Prepare cell membranes or tissue homogenates containing CCK

receptors using standard homogenization and centrifugation techniques. Determine the

protein concentration of the membrane preparation.

Assay Setup: In a 96-well plate, set up the following in triplicate:

Total Binding: Add binding buffer, radiolabeled CCK ligand (at a concentration near its Kd),

and the membrane preparation.

Non-specific Binding: Add binding buffer, radiolabeled CCK ligand, a high concentration of

unlabeled CCK-8 (e.g., 1 µM), and the membrane preparation.

Competitive Binding: Add binding buffer, radiolabeled CCK ligand, serially diluted

concentrations of JMV 180, and the membrane preparation.

Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to

reach equilibrium (e.g., 60 minutes).

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a

filtration apparatus. Wash the filters quickly with ice-cold wash buffer to remove unbound

radioligand.
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Counting: Place the filters in scintillation vials, add scintillation fluid, and count the

radioactivity using a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the JMV 180 concentration.

Determine the IC50 value of JMV 180 from the resulting sigmoidal curve using non-linear

regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Amylase Secretion Assay in Pancreatic Acini
This protocol measures the functional effect of JMV 180 on amylase secretion from isolated

pancreatic acini.

Materials:

Isolated pancreatic acini.

HEPES-Ringer (HR) buffer.

JMV 180.

CCK-8 (as a positive control).

Amylase activity assay kit.

Spectrophotometer.

Procedure:

Preparation of Pancreatic Acini: Isolate pancreatic acini from rats or mice by collagenase

digestion.
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Pre-incubation: Resuspend the acini in HR buffer and pre-incubate at 37°C for 30 minutes to

allow for recovery.

Stimulation: Aliquot the acinar suspension into tubes and add varying concentrations of JMV

180 or CCK-8. Include a control group with buffer only.

Incubation: Incubate the tubes at 37°C for 30 minutes.

Separation: Centrifuge the tubes to pellet the acini.

Amylase Measurement: Collect the supernatant and measure the amylase activity using a

commercial assay kit. Also, measure the total amylase activity in an aliquot of the acinar

suspension that has been lysed.

Data Analysis: Express amylase secretion as a percentage of the total amylase content. Plot

the percentage of amylase secretion against the concentration of JMV 180.

Intracellular Calcium Mobilization Assay
This protocol assesses the ability of JMV 180 to induce intracellular calcium release in cells

expressing CCK receptors.

Materials:

Cells expressing CCK receptors (e.g., pancreatic acini or a suitable cell line).

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

HEPES-buffered saline (HBS).

JMV 180.

Ionomycin (as a positive control for maximal calcium release).

Fluorometric imaging system or plate reader.

Procedure:
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Cell Loading: Incubate the cells with the calcium-sensitive fluorescent dye in HBS in the dark

to allow for dye loading.

Washing: Wash the cells with HBS to remove extracellular dye.

Baseline Measurement: Measure the baseline fluorescence of the cells.

Stimulation: Add JMV 180 at various concentrations to the cells and continuously record the

fluorescence signal over time.

Maximal Response: At the end of the experiment, add ionomycin to determine the maximal

calcium response.

Data Analysis: Express the change in fluorescence as a ratio (e.g., F340/F380 for Fura-2) or

as a fold increase over baseline. Plot the peak response against the concentration of JMV

180.

Signaling Pathways and Experimental Workflows
Caption: CCK Receptor Signaling Pathway.
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Caption: Experimental Workflow for Competitive Radioligand Binding Assay.
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Caption: Logical Relationship of JMV 180's Dual Activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1672974#jmv-180-dosage-for-studying-
cholecystokinin-receptor-binding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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